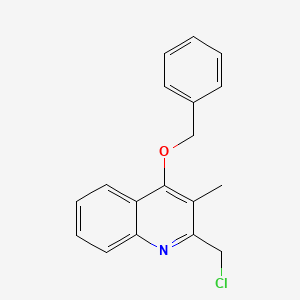

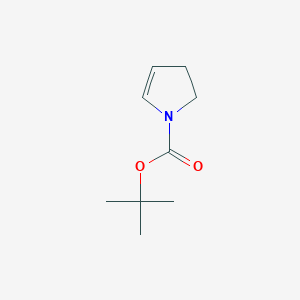

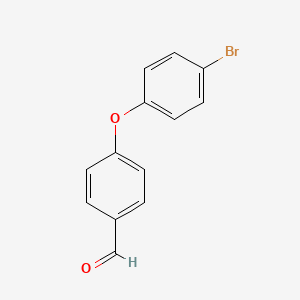

![molecular formula C7H4Cl2N2O2S B1278626 2-氯咪唑并[1,2-a]吡啶-3-磺酰氯 CAS No. 112566-18-4](/img/structure/B1278626.png)

2-氯咪唑并[1,2-a]吡啶-3-磺酰氯

描述

The compound "2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride" is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the preparation of tetrahydropyridine using an ionic liquid catalyst under solvent-free conditions , and the synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride . Additionally, the synthesis of 3-sulfenylimidazo[1,2-a]pyridines from 2-aminopyridines, ketones, and sulfonyl hydrazides mediated by molecular iodine demonstrates the versatility of multi-component reactions in constructing complex heterocycles . These methods could potentially be adapted for the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques. For instance, the characterization of new ionic liquids and their application as catalysts has been achieved through IR, NMR, UV, and mass spectra . Similarly, the unexpected synthesis of a molecular salt from a reaction involving a pyridine derivative was characterized using FT-IR, NMR, UV-vis spectroscopy, and confirmed by X-ray crystallography . These techniques could be employed to elucidate the structure of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride.

Chemical Reactions Analysis

The reactivity of pyridine sulfonyl chlorides has been explored, with the formation of various derivatives such as hydrazides, semicarbazides, hydrazones, azides, and pyrazoles . These reactions demonstrate the potential for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride to undergo similar transformations, which could be useful in the synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed, with a focus on green chemistry metrics such as atom economy, reaction mass efficiency, and E-factor . These assessments are crucial for the development of sustainable synthetic methods. The synthesis of chloroimidazo[4,5-c]pyridines and related derivatives also provides insights into the reactivity and potential applications of chlorinated heterocycles .

科学研究应用

合成及衍生物的形成

- 2-氯咪唑并[1,2-a]吡啶-3-磺酰氯在磺酰脲类除草剂的合成中用作中间体,如莠去津及其衍生物。此过程涉及氯磺化、氨解和进一步的反应,得到最终产物,并通过各种分析方法确认了这些产物的结构 (施贵哲,2015)。

环境降解研究

- 已研究了含有 2-氯咪唑并[1,2-a]吡啶-3-磺酰氯的莠去津在土壤中的降解。这项研究提供了对其在不同条件下的环境归宿的见解,揭示了土壤中重要的降解途径和半衰期 (P. Morrica 等,2001)。

有机合成中的催化剂

- 2-氯咪唑并[1,2-a]吡啶-3-磺酰氯已应用于有机合成,特别是在各种杂环化合物的合成中。硫官能化的氨基丙烯醛衍生物被用于杂环磺酰氯、磺酰氟和磺酰胺的高效选择性合成,证明了该试剂在药物化学中的用途 (Joseph W. Tucker 等,2015)。

材料科学应用

- 在材料科学中,已合成了一种含有吡啶和三氟甲苯基基团的新型二胺,其结构中包括 2-氯咪唑并[1,2-a]吡啶-3-磺酰氯。该化合物用于制备含有吡啶和砜部分的氟化聚酰胺。这些材料表现出理想的性能,如高热稳定性和低介电常数,表明在各个工业领域具有潜在的应用 (肖玲·刘等,2013)。

光致发光性质

- 对新型位置异构体(包括 2-氯咪唑并[1,2-a]吡啶-3-磺酰氯)进行了研究,以研究其磷光性质。这些化合物表现出不同的磷光颜色和量子产率,并且它们的磷光颜色转换可以响应酸碱蒸汽刺激而可逆地控制。这表明在为各种技术应用开发动态功能材料方面具有潜在的应用 (Bin Li & Guo-Ping Yong,2019)。

属性

IUPAC Name |

2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFNUROCOVAKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446155 | |

| Record name | 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

CAS RN |

112566-18-4 | |

| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112566-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

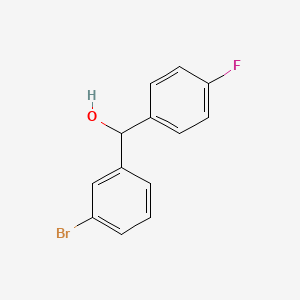

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

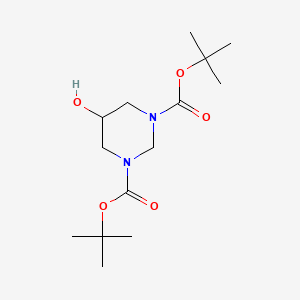

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)